molecular formula C12H9ClFNO3 B1489571 Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 1360954-68-2

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B1489571
CAS No.: 1360954-68-2
M. Wt: 269.65 g/mol
InChI Key: PVPHLTJWCNZSAP-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features chlorine and fluorine atoms at the 7th and 6th positions, respectively, a formyl group at the 3rd position, and a carboxylate ester group at the 2nd position. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Formylation Reaction: One common synthetic route involves the formylation of ethyl indole-2-carboxylate using reagents like phosphorus oxychloride (POCl3) in the presence of dimethylformamide (DMF).

  • Halogenation: Chlorination and fluorination can be achieved using appropriate halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor, respectively.

  • Esterification: The carboxylate ester group can be introduced by reacting the indole-2-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing these reactions for large-scale production, ensuring high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The formyl group at the 3rd position can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can undergo reduction reactions, such as the reduction of the formyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, aqueous conditions.

  • Reduction: LiAlH4, ether solvent.

  • Substitution: Nucleophiles like sodium azide (NaN3) for substitution at the chlorine position.

Major Products Formed:

  • Oxidation: Ethyl 7-chloro-6-fluoro-3-carboxy-1H-indole-2-carboxylate.

  • Reduction: Ethyl 7-chloro-6-fluoro-3-methyl-1H-indole-2-carboxylate.

  • Substitution: Ethyl 7-azido-6-fluoro-3-formyl-1H-indole-2-carboxylate.

Scientific Research Applications

Chemistry: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex indole derivatives. Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound can be used in the development of new drugs targeting various diseases. Medicine: The compound's derivatives are explored for their potential therapeutic effects, such as in the treatment of cancer and microbial infections. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate depends on its derivatives and the biological target. Generally, indole derivatives interact with various molecular targets, such as enzymes and receptors, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

  • Ethyl 6-fluoro-1H-indole-2-carboxylate

  • Ethyl 3-formyl-1H-indole-2-carboxylate

  • Ethyl 7-chloro-1H-indole-2-carboxylate

Uniqueness: Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and industrial chemicals.

Properties

IUPAC Name

ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)11-7(5-16)6-3-4-8(14)9(13)10(6)15-11/h3-5,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPHLTJWCNZSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=C(C=C2)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate
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Ethyl 7-chloro-6-fluoro-3-formyl-1H-indole-2-carboxylate

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